molecular formula C7H4F5N B2769313 2-Fluoro-3-(1,2,2,2-tetrafluoroethyl)pyridine CAS No. 2445790-94-1

2-Fluoro-3-(1,2,2,2-tetrafluoroethyl)pyridine

Cat. No.: B2769313
CAS No.: 2445790-94-1
M. Wt: 197.108
InChI Key: WNHIHCLMPSUXII-UHFFFAOYSA-N
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Description

2-Fluoro-3-(1,2,2,2-tetrafluoroethyl)pyridine is a fluorinated heterocyclic compound with the molecular formula C7H4F5N . This structure features a pyridine ring substituted with both a fluorine atom and a 1,2,2,2-tetrafluoroethyl group, making it a valuable intermediate in advanced synthetic chemistry. Compounds of this class are historically significant in the development of heterocyclic polyfluoro-compounds, as they are accessible via reactions between substituted pyridine 1-oxides and perfluoropropene . The incorporation of multiple fluorine atoms is a key strategy in medicinal and agrochemical research to fine-tune the properties of lead molecules . The presence of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and bioavailability . Researchers utilize this building block to explore new chemical spaces in drug discovery, particularly for creating analogs with optimized physicochemical properties . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions, consulting its safety data sheet prior to use.

Properties

IUPAC Name

2-fluoro-3-(1,2,2,2-tetrafluoroethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5N/c8-5(7(10,11)12)4-2-1-3-13-6(4)9/h1-3,5H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHIHCLMPSUXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)C(C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(1,2,2,2-tetrafluoroethyl)pyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the reaction of 3-bromo-2-nitropyridine with tetrafluoroethylene in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(1,2,2,2-tetrafluoroethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated pyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized pyridines.

Scientific Research Applications

2-Fluoro-3-(1,2,2,2-tetrafluoroethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(1,2,2,2-tetrafluoroethyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Fluoro-3-(1,2,2,2-tetrafluoroethyl)pyridine with structurally or functionally related pyridine derivatives and fluorinated compounds.

Table 1: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Features Key Applications/Properties Evidence Source
This compound C₇H₄F₅N 209.11 -F (C2), -CF₂CF₃ (C3) High lipophilicity, potential agrochemical intermediate Inferred
2-Fluoro-5-(1,2,2,2-tetrafluoroethyl)pyridine C₇H₄F₅N 209.11 -F (C2), -CF₂CF₃ (C5) Positional isomer; electronic effects differ due to meta-substitution
2,3-Dimethoxy-5-(trifluoromethyl)pyridine C₉H₈F₃NO₂ 225.16 -OCH₃ (C2, C3), -CF₃ (C5) Agrochemicals; trifluoromethyl enhances metabolic stability
2-Acetyl-3-fluoropyridine C₇H₆FNO 139.13 -F (C3), -COCH₃ (C2) Pharmaceutical intermediates; acetyl group aids reactivity
2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine C₁₄H₁₂F₄N₂ 284.25 -CF₂CH₃ (C2, C6) Materials science; lower fluorination reduces lipophilicity
Bis-(1,2,2,2-tetrafluoroethyl)ether C₄H₂F₈O 242.05 -O- linker, two -CF₂CF₃ groups Anesthetic precursor; high volatility

Structural and Electronic Comparisons

Positional Isomerism : The substitution pattern significantly impacts electronic effects. For example, in 2-fluoro-5-(1,2,2,2-tetrafluoroethyl)pyridine, the meta-substituted tetrafluoroethyl group may reduce steric hindrance compared to the ortho-substituted isomer (questioned compound), altering reactivity in cross-coupling reactions.

Fluorination Degree : The tetrafluoroethyl group (-CF₂CF₃) in the target compound provides greater electronegativity and steric bulk than the trifluoromethyl (-CF₃) group in 2,3-dimethoxy-5-(trifluoromethyl)pyridine. This increases resistance to oxidative degradation but may hinder solubility in polar solvents.

Physicochemical Properties

  • Lipophilicity : The tetrafluoroethyl group confers higher logP values than compounds with fewer fluorine atoms (e.g., 2-(1,1-difluoroethyl)-pyridine derivatives). This enhances membrane permeability, a critical factor in drug design.
  • Thermal Stability : Fluorinated ethers like Bis-(1,2,2,2-tetrafluoroethyl)ether exhibit high thermal stability due to strong C-F bonds, suggesting similar resilience in the target compound.

Biological Activity

2-Fluoro-3-(1,2,2,2-tetrafluoroethyl)pyridine is a fluorinated heterocyclic compound characterized by the presence of a pyridine ring substituted with a fluorine atom and a 1,2,2,2-tetrafluoroethyl group. Its molecular formula is C8H4F5N. The incorporation of fluorine into organic molecules often results in significant changes in their chemical, physical, and biological properties, making this compound of interest in various fields of research.

The unique properties of this compound stem from its highly electronegative fluorine atoms. These properties can enhance metabolic stability and alter the lipophilicity of drugs, influencing their interactions with biological systems. The compound's structural configuration allows for potential applications in medicinal chemistry and drug development due to its unique reactivity patterns.

Biological Activity

Research on the biological activity of this compound indicates that it may influence various biochemical pathways. Organofluorine compounds are known for their ability to interact with biological targets, which can lead to significant therapeutic effects or toxicity depending on their structure and reactivity. The presence of fluorine can modify how the compound interacts with enzymes and receptors within biological systems.

Case Studies

Although comprehensive studies specifically targeting this compound are scarce, related compounds have been investigated for their biological effects:

  • Fluorinated Pyridines : Research indicates that fluorinated pyridines can exhibit antimicrobial and antiviral properties. For instance, derivatives have shown effectiveness against various pathogens due to their enhanced lipophilicity and metabolic stability .
  • Pharmacological Studies : Compounds similar to this compound have been explored for their potential in drug development. For example:
    • SARS-CoV Protease Inhibitors : Some fluorinated compounds were developed as inhibitors against SARS-CoV protease due to their ability to interact effectively with the enzyme .
    • Selective Androgen Receptor Modulators (SARMs) : Fluorinated pyridines have been utilized in creating SARMs that display anabolic activity without the side effects associated with traditional anabolic steroids .

Research Findings

The following table summarizes key findings related to the biological activity and applications of similar fluorinated compounds:

Compound NameBiological ActivityApplications
3-FluoropyridineAntimicrobialDrug development
4-FluoropyridineAntiviralPharmaceutical intermediates
1-(1,1,2-Trifluoroethyl)pyridineSelective receptor modulationAnabolic agents

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-Fluoro-3-(1,2,2,2-tetrafluoroethyl)pyridine, and how are reaction conditions optimized for high yield?

  • Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between fluorinated boronic acids and halogenated pyridine precursors. Key parameters include:

  • Catalyst system: Pd(PPh₃)₄ or Pd(dppf)Cl₂ with XPhos ligands .
  • Temperature: 80–120°C under inert atmospheres (Ar/N₂) to prevent decomposition .
  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) with K₂CO₃ as a base .
    Yields >80% are achievable with rigorous exclusion of moisture and oxygen.

Q. How do fluorine substituents influence the compound’s electronic properties and stability?

  • Answer: The electron-withdrawing nature of fluorine atoms:

  • Reduces electron density on the pyridine ring, enhancing electrophilic substitution resistance .
  • Increases thermal stability due to strong C-F bonds (bond energy ~485 kJ/mol) .
  • Modulates lipophilicity (logP ~2.1–2.5), improving membrane permeability in biological studies .

Q. What analytical techniques are critical for characterizing fluorinated pyridine derivatives?

  • Answer: A multi-technique approach is essential:

  • NMR: ¹⁹F NMR identifies fluorine environments; δ -110 to -125 ppm for CF₃ groups .
  • Mass spectrometry: High-resolution ESI-MS confirms molecular weight (theoretical ~231.09 g/mol) .
  • X-ray crystallography: Resolves steric effects from the tetrafluoroethyl group .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in fluorination reactions for this compound?

  • Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model transition states to identify favored reaction pathways. For example:

  • Fluorine substitution at position 2 is thermodynamically favored (ΔG‡ ~15 kcal/mol lower than position 4) due to reduced steric hindrance .
  • Solvent effects (PCM models) refine predictions of reaction outcomes in polar aprotic media .

Q. What strategies resolve contradictions between experimental and theoretical spectral data?

  • Answer: Discrepancies in NMR/IR spectra often arise from dynamic fluorine effects or solvent interactions. Mitigation includes:

  • Variable-temperature NMR to probe conformational changes .
  • Hybrid QM/MM simulations to account for solvent polarity in spectral predictions .
  • Cross-validation with X-ray structures for absolute configuration .

Q. How can researchers optimize biological activity studies of this compound in enzyme inhibition assays?

  • Answer: Key considerations:

  • Binding assays: Use fluorescence polarization or surface plasmon resonance (SPR) to quantify interactions with target enzymes (e.g., kinases) .
  • Metabolic stability: Incubate with liver microsomes to assess CYP450-mediated degradation .
  • Structure-activity relationships (SAR): Compare with analogs (e.g., 3-(trifluoroethyl)pyridine) to isolate fluorine-specific effects .

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